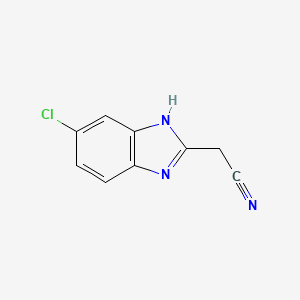
13-Hydroxyoxyberberine
Descripción general
Descripción
13-Hydroxyoxyberberine is a natural product isolated from plants. It is an alkaloid with the chemical formula C20H17NO6 and a molecular weight of 367.40 g/mol . This compound is used as an analytical standard for the detection of impurities in high-performance liquid chromatography standards and as a reference material for laboratory screening .
Mecanismo De Acción
Target of Action
13-Hydroxyoxyberberine is a natural product isolated from plants . More research is needed to identify its primary targets and their roles.
Mode of Action
Berberine, a related compound, has been shown to exhibit anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways
Biochemical Pathways
Berberine has been shown to regulate multiple signaling pathways, including amp-activated protein kinase (ampk), nuclear factor κb (nf-κb), mitogen-activated protein kinase silent information regulator 1 (sirt-1), hypoxia-inducible factor 1α (hif-1α), vascular endothelial growth factor phosphoinositide 3-kinase (pi3k), protein kinase b (akt), janus kinase 2 (jak-2), ca 2+ channels, and endoplasmic reticulum stress
Pharmacokinetics
Berberine has poor oral bioavailability, which has led to the development of transdermal formulations to improve its absorption
Result of Action
It has been suggested that this compound may have anti-inflammatory and antioxidant effects . More research is needed to confirm these effects and to understand the specific molecular and cellular mechanisms involved.
Análisis Bioquímico
Biochemical Properties
13-Hydroxyoxyberberine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as acetyl-CoA carboxylase, microsomal triglyceride transfer protein, and low-density lipoprotein receptor . These interactions are crucial for its lipid-lowering effects and its ability to modulate lipid metabolism. Additionally, this compound exhibits antioxidant properties by inhibiting the production of reactive oxygen species and enhancing the activity of antioxidant enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the nuclear factor kappa B (NF-κB) signaling pathway . These actions result in the suppression of inflammation and the promotion of cellular energy homeostasis. Furthermore, this compound affects gene expression by modulating the expression of genes involved in lipid metabolism, inflammation, and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to and inhibits the activity of acetyl-CoA carboxylase, leading to a decrease in lipid synthesis . Additionally, this compound activates AMPK, which enhances fatty acid oxidation and glucose uptake . These molecular interactions contribute to its lipid-lowering and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular function, including the modulation of lipid metabolism and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve lipid metabolism and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and glucose homeostasis. It interacts with enzymes such as acetyl-CoA carboxylase and AMPK, which play key roles in these pathways . Additionally, this compound affects the levels of metabolites involved in lipid synthesis and oxidation, contributing to its lipid-lowering effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to interact with ATP-binding cassette transporters and organic anion transporters, which facilitate its uptake and distribution . These interactions influence its localization and accumulation within specific tissues, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism . The presence of specific targeting signals directs this compound to these compartments, enhancing its activity and function.
Métodos De Preparación
The preparation of 13-Hydroxyoxyberberine is relatively complex and typically involves chemical synthesis. One common synthetic route includes polyhydroxylation reactions followed by silver salt catalysis . The specific reaction conditions and industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction parameters to ensure the desired product is obtained.
Análisis De Reacciones Químicas
13-Hydroxyoxyberberine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
13-Hydroxyoxyberberine has several scientific research applications, including:
Comparación Con Compuestos Similares
13-Hydroxyoxyberberine is similar to other compounds in the berberine family, such as:
Dihydroberberine: A derivative of berberine with improved bioavailability and similar pharmacological properties.
8-Oxyberberine: Another derivative with distinct chemical properties and potential therapeutic applications.
Compared to these similar compounds, this compound is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and applications.
Propiedades
IUPAC Name |
21-hydroxy-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-24-13-4-3-11-16(19(13)25-2)20(23)21-6-5-10-7-14-15(27-9-26-14)8-12(10)17(21)18(11)22/h3-4,7-8,22H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMLNJLPAKIDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)
![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)
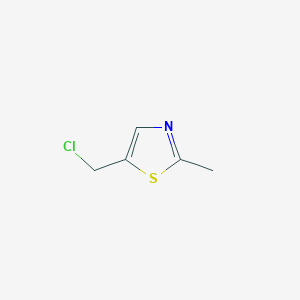
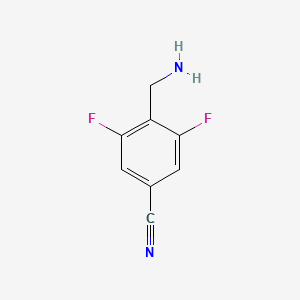

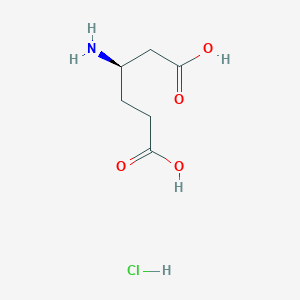
![3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3037835.png)
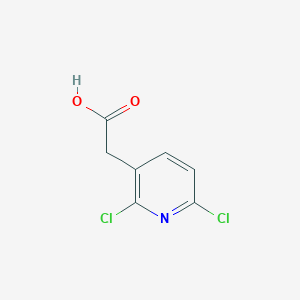

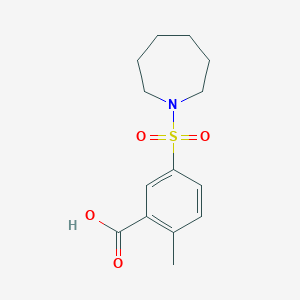


![4-chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid](/img/structure/B3037844.png)
